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Compound of Interest

Compound Name: 2-Aminooxazole-5-carboxylic acid

Cat. No.: B582008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-
aminooxazole-5-carboxylic acid derivatives, focusing on their potential as therapeutic

agents. Due to the limited availability of extensive SAR studies on this specific scaffold, this

guide draws comparisons with the closely related and more extensively studied 2-

aminothiazole-5-carboxylic acid derivatives. The isosteric replacement of the sulfur atom in the

thiazole ring with an oxygen atom to form an oxazole can significantly impact the

physicochemical properties and biological activity of the compounds, offering potential

advantages in drug design.

Comparative Biological Activity
The primary biological activities reported for 2-aminooxazole and their thiazole analogs are

anticancer and antimicrobial activities. The SAR for these activities is often explored by

modifying substituents at the 2-amino group and the 5-carboxamide moiety.

Anticancer Activity
Derivatives of the 2-aminothiazole-5-carboxamide scaffold have been investigated as inhibitors

of various protein kinases, such as p56(Lck) and as antiproliferative agents against several

cancer cell lines.[1][2] For instance, a series of novel 2-amino-thiazole-5-carboxylic acid
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phenylamide derivatives were designed based on the structure of the kinase inhibitor dasatinib.

One of the synthesized compounds, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-

yl)acetamido)thiazole-5-carboxamide, demonstrated high antiproliferative potency against

human K562 leukemia cells, comparable to dasatinib.[3] However, its activity was significantly

lower against mammary and colon carcinoma cell lines, highlighting the importance of the core

structure for broad-spectrum anticancer activity.[3]

The isosteric replacement of the 2-aminothiazole with a 2-aminooxazole moiety has been

explored to improve physicochemical properties such as solubility and metabolic stability.

Studies comparing 2-aminooxazole and 2-aminothiazole derivatives have shown that in some

cases, the oxazole-based compounds retain or even improve upon the biological activity of

their thiazole counterparts, while often exhibiting a better cytotoxicity profile.[4]

Table 1: Comparative Anticancer Activity of Selected 2-Aminothiazole-5-Carboxamide

Derivatives

Compound ID

R1
(Substitution
on 2-amino
group)

R2
(Substitution
on 5-
carboxamide)

Cell Line IC50 (µM)

6d

2-(4-

methylpiperazin-

1-yl)acetamido

2-chloro-6-

methylphenyl
K562

Comparable to

Dasatinib

MCF-7 20.2

HT-29 21.6

MDA-MB 231 Inactive

Dasatinib - -

K562, MCF-7,

HT-29, MDA-MB

231

< 1

Data sourced from a study on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives.[3]

Antimicrobial Activity
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2-aminooxazole derivatives have also been evaluated for their antimicrobial properties. In a

study of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives, several compounds showed

promising activity against selected fungal and bacterial strains.[5] The minimum inhibitory

concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Selected 3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-

chromen-2-one Derivatives

Compound ID
R (Substituent on
benzylidene)

Microbial Species MIC (µM)

3 4-Chloro S. aureus 14.8

8 4-Nitro B. subtilis 17.5

Data from a study on the antimicrobial activity of oxazole derivatives.[5]

Key Structure-Activity Relationship Insights
Based on the available data for 2-aminooxazole and related 2-aminothiazole derivatives, the

following SAR trends can be inferred:

2-Amino Group: Substitution on the 2-amino group is crucial for activity. Acyl groups and

other extended moieties can interact with specific binding pockets in target enzymes.

5-Carboxamide Group: The nature of the substituent on the carboxamide nitrogen

significantly influences potency and selectivity. Aromatic rings with specific substitution

patterns are often favored for anticancer activity.

Oxazole vs. Thiazole Core: The replacement of the thiazole ring with an oxazole ring can

lead to improved physicochemical properties and, in some cases, better biological activity

and lower cytotoxicity.[4] This is attributed to the lower lipophilicity and reduced metabolic

liability of the oxazole core.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
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Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric method used to determine cell density, based on the

measurement of cellular protein content.[5][6][7][8][9]

Protocol:

Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compounds and

incubate for a specified period (e.g., 48-72 hours).

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and

incubate at 4°C for 1 hour.

Washing: Remove the TCA and wash the plates several times with water to remove excess

TCA. Air dry the plates.

Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room

temperature for 30 minutes.

Washing: Remove the unbound SRB by washing with 1% acetic acid.

Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.

Absorbance Measurement: Measure the optical density at a wavelength of 510-565 nm

using a microplate reader. The absorbance is proportional to the number of viable cells.

Tube Dilution Method for Antimicrobial Susceptibility
Testing
The tube dilution method is a standard technique used to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12][13]

[14]

Protocol:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://bio-protocol.org/en/bpdetail?id=1984&type=0
https://www.creative-bioarray.com/support/sulforhodamine-b-srb-assay-protocol.htm
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Sulforhodamine_B_SRB_Assay_Evaluating_the_Cytotoxicity_of_Actinopyrone_C.pdf
https://www.protocols.io/view/srb-assay-for-measuring-target-cell-killing-e6nvwjk7dlmk/v1
https://zellx.de/docs/manuals/ZELLX-Sulforhodamine-B-SRB-Cell-Cytotoxicity-Assay-Kit-ZX-44119-1000.pdf
https://science.umd.edu/classroom/bsci424/LabMaterialsMethods/BrothTubeMIC.htm
https://www.woah.org/fileadmin/Home/fr/Our_scientific_expertise/docs/pdf/GUIDE_2.1_ANTIMICROBIAL.pdf
https://www.uomustansiriyah.edu.iq/media/lectures/6/6_2021_09_15!11_41_42_PM.pdf
https://microbeonline.com/minimum-inhibitory-concentration-mic-broth-dilution-method-procedure-interpretation/
https://pmc.ncbi.nlm.nih.gov/articles/PMC429064/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation of Dilutions: Prepare a serial two-fold dilution of the test compound in a liquid

growth medium (e.g., Mueller-Hinton broth) in a series of test tubes.

Inoculation: Inoculate each tube with a standardized suspension of the test microorganism.

Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C) for a specified

period (e.g., 18-24 hours).

Observation: After incubation, observe the tubes for visible signs of microbial growth

(turbidity).

MIC Determination: The MIC is the lowest concentration of the compound at which there is

no visible growth of the microorganism.

Visualizing Experimental Workflows and Logical
Relationships
The following diagrams illustrate the general workflow for the evaluation of 2-aminooxazole-5-
carboxylic acid derivatives and the logical relationship in their SAR.
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Caption: General workflow for the synthesis and biological evaluation of 2-aminooxazole-5-
carboxylic acid derivatives.
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Caption: Logical relationship illustrating the influence of structural modifications on the

properties of 2-aminooxazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.creative-bioarray.com/support/sulforhodamine-b-srb-assay-protocol.htm
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Sulforhodamine_B_SRB_Assay_Evaluating_the_Cytotoxicity_of_Actinopyrone_C.pdf
https://www.protocols.io/view/srb-assay-for-measuring-target-cell-killing-e6nvwjk7dlmk/v1
https://zellx.de/docs/manuals/ZELLX-Sulforhodamine-B-SRB-Cell-Cytotoxicity-Assay-Kit-ZX-44119-1000.pdf
https://science.umd.edu/classroom/bsci424/LabMaterialsMethods/BrothTubeMIC.htm
https://www.woah.org/fileadmin/Home/fr/Our_scientific_expertise/docs/pdf/GUIDE_2.1_ANTIMICROBIAL.pdf
https://www.uomustansiriyah.edu.iq/media/lectures/6/6_2021_09_15!11_41_42_PM.pdf
https://microbeonline.com/minimum-inhibitory-concentration-mic-broth-dilution-method-procedure-interpretation/
https://pmc.ncbi.nlm.nih.gov/articles/PMC429064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC429064/
https://www.benchchem.com/product/b582008#structure-activity-relationship-sar-of-2-aminooxazole-5-carboxylic-acid-derivatives
https://www.benchchem.com/product/b582008#structure-activity-relationship-sar-of-2-aminooxazole-5-carboxylic-acid-derivatives
https://www.benchchem.com/product/b582008#structure-activity-relationship-sar-of-2-aminooxazole-5-carboxylic-acid-derivatives
https://www.benchchem.com/product/b582008#structure-activity-relationship-sar-of-2-aminooxazole-5-carboxylic-acid-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b582008?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

